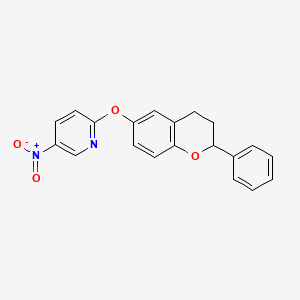
5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine
Vue d'ensemble
Description
5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine is a synthetic organic compound . It has a molecular formula of C20H16N2O4 . The IUPHAR/BPS Guide to Pharmacology identifies it with the Ligand ID: 6481 . The CAS Registry Number is 488847-28-5 .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine can be found in the IUPHAR/BPS Guide to Pharmacology . The InChIKey for this compound is GZONLGPIHCCJOI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine is 348.4 g/mol . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Vibrational Characteristics and Molecular Structure
Research by Michalski et al. (2013) and Michalski et al. (2016) delves into the vibrational characteristics of compounds closely related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, including 5-nitro-2-(2-phenylhydrazinyl)pyridine. They explored the intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics of these compounds. This study provides insights into the molecular structure and characteristics relevant to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, highlighting the role of substitution positions on structure and vibrational data (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2013) (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2016).
Reactions and Synthesis of Similar Compounds
Čikotienė et al. (2007) investigated reactions involving similar compounds to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, such as 4-amino-5-nitro-6-phenylethynylpyrimidines. Their study provides valuable information on the chemical behavior and potential applications of similar nitro-pyridine derivatives in various reactions (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Applications in Biophysics and Structural Biology
Zhurko et al. (2020) explored the use of nitroxides, structurally related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, as molecular probes in biophysics, structural biology, and biomedical research. This research highlights the potential applications of such compounds in these fields, focusing on their resistance to chemical reduction (Zhurko, Dobrynin, Gorodetskii, Glazachev, Rybalova, Chernyak, Asanbaeva, Bagryanskaya, & Kirilyuk, 2020).
Antimitotic Activity and Cancer Research
The study by Temple et al. (1992) examined the antitumor activity of compounds related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This research provides insights into the potential applications of such compounds in cancer research, particularly as antimitotic agents (Temple, Rener, Waud, & Noker, 1992).
Potential in Nucleic Acid Research
Giziewicz et al. (1999) conducted research on the nitration of nucleoside derivatives, which can be related to the chemical behavior of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This study offers valuable information on the applications of nitro-pyridine derivatives in the context of nucleic acid research (Giziewicz, Wnuk, & Robins, 1999).
Synthesis of Unsymmetrical Pyridines
Koveza et al. (2018, 2019) explored the multicomponent synthesis of unsymmetrical pyridines, including 5-nitro-6-phenylpyridines, which are structurally similar to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This research is important for understanding the synthetic pathways and potential applications of such compounds (Koveza, Kulakov, Shulgau, & Seilkhanov, 2018) (Ковеза, Кулаков, Шульгау, & Сейлханов, 2019).
Propriétés
IUPAC Name |
5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONLGPIHCCJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591873 | |
| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine | |
CAS RN |
488847-28-5 | |
| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 488847-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

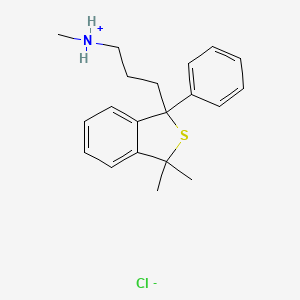
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
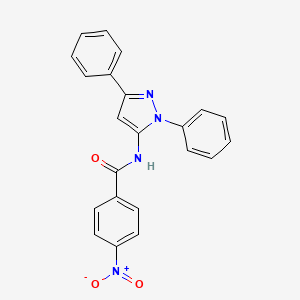
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
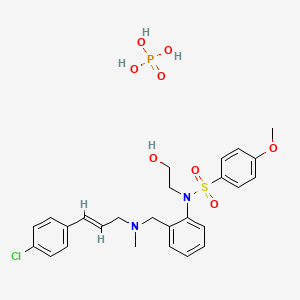
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
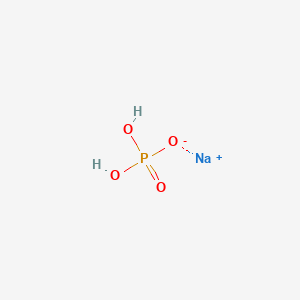
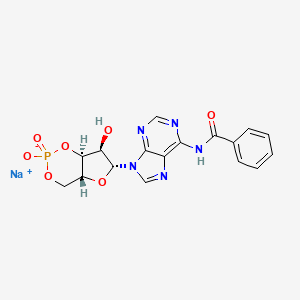
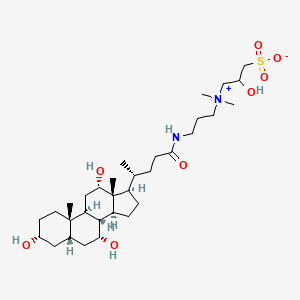

![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)